molecular formula C32H36N2O7 B2698555 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid CAS No. 2137036-02-1

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid

Cat. No.: B2698555
CAS No.: 2137036-02-1
M. Wt: 560.647
InChI Key: GXSOAHSVXVPUOO-SZPZYZBQSA-N
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Description

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Fmoc group using a base such as piperidine, yielding the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques like crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid has several applications in scientific research:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of novel pharmaceuticals and therapeutic agents.

    Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.

    Material Science: Applied in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid involves:

    Molecular Targets: The compound targets specific amino acid residues in peptides and proteins.

    Pathways Involved: It participates in the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the Fmoc-protected amino acid.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Mca)-OH: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Phe-OH: Fmoc-protected phenylalanine used in the synthesis of peptides.

    Fmoc-Glu(OtBu)-OH: Fmoc-protected glutamic acid used in peptide synthesis.

Uniqueness

3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]amino)methyl]furan-2-carboxylic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions, making it highly suitable for peptide synthesis.

Properties

IUPAC Name

3-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O7/c1-32(2,3)41-30(37)33-21-12-14-22(15-13-21)34(18-20-16-17-39-28(20)29(35)36)31(38)40-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-11,16-17,21-22,27H,12-15,18-19H2,1-3H3,(H,33,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSOAHSVXVPUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(CC2=C(OC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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